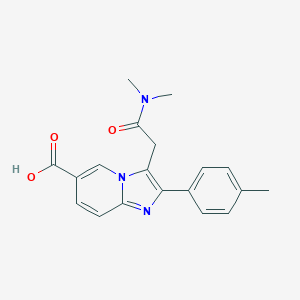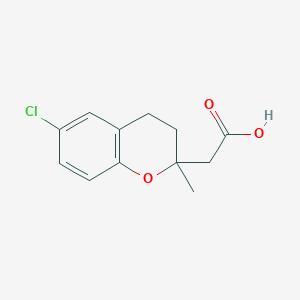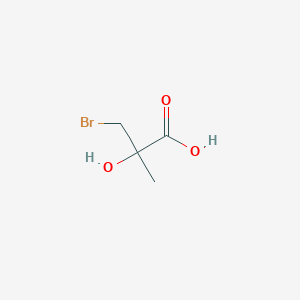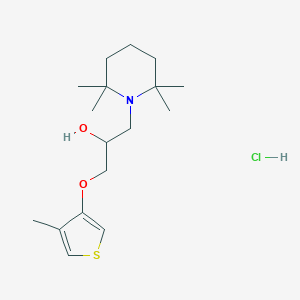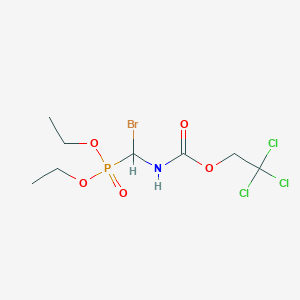
Diethyl(TROC-amino)bromomethylphosphonate
Übersicht
Beschreibung
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as ethiofencarb, a carbamate insecticide widely used in agriculture to control pests. This compound was first introduced in the 1970s and has since gained popularity due to its effectiveness and cost-efficiency.
Vorbereitungsmethoden
The synthesis of 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate involves several steps. The primary synthetic route includes the reaction of 2,2,2-trichloroethanol with diethyl phosphorochloridate to form an intermediate. This intermediate is then reacted with bromomethyl isocyanate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as an insecticide in controlling disease vectors.
Industry: It is employed in agricultural practices to control pests, contributing to increased crop yields and food security.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate involves its interaction with specific molecular targets. In insects, it inhibits acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing paralysis and death of the insect. The molecular pathways involved include the disruption of normal neurotransmission, making it an effective insecticide.
Vergleich Mit ähnlichen Verbindungen
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate can be compared with other carbamate insecticides such as carbaryl and aldicarb. While all these compounds share a similar mechanism of action, 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and effectiveness. Other similar compounds include:
Carbaryl: Another carbamate insecticide with a broad spectrum of activity.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Eigenschaften
IUPAC Name |
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl3NO5P/c1-3-17-19(15,18-4-2)6(9)13-7(14)16-5-8(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFSIXZTNNRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(NC(=O)OCC(Cl)(Cl)Cl)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl3NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378682 | |
| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108217-08-9 | |
| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



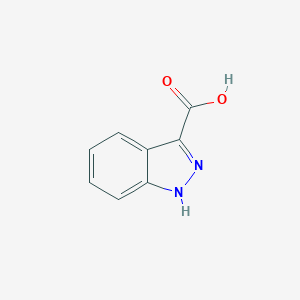
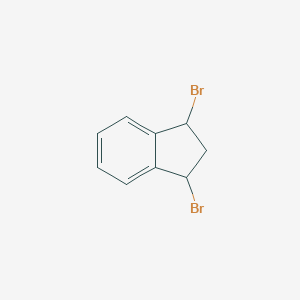
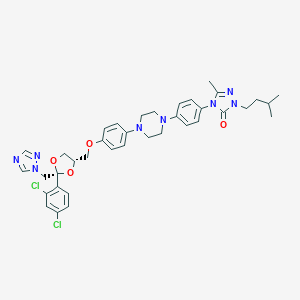

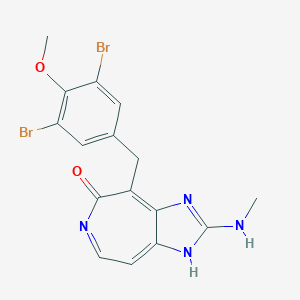
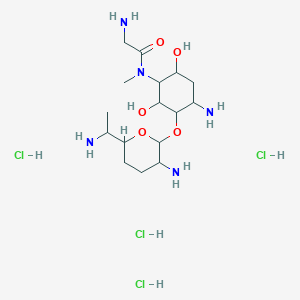
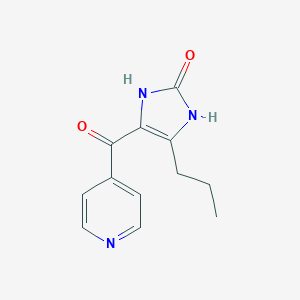
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
